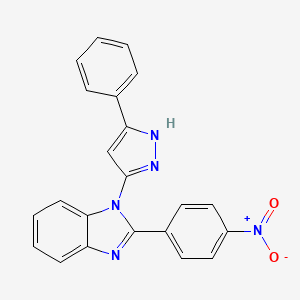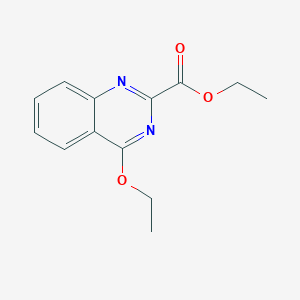
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole, commonly known as NPPB, is a chemical compound that has been extensively studied for its various scientific applications. NPPB belongs to the benzimidazole family and is a potent inhibitor of chloride channels.
科学的研究の応用
NPPB has been extensively studied for its various scientific applications. It is a potent inhibitor of chloride channels and has been used to investigate the role of chloride channels in various physiological processes. NPPB has been used to study the role of chloride channels in cardiac function, insulin secretion, and neuronal excitability. It has also been used to investigate the role of chloride channels in cancer cell migration and invasion.
作用機序
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which results in the inhibition of chloride ion transport across the cell membrane. The inhibition of chloride ion transport can lead to changes in cell volume, membrane potential, and ion concentration gradients, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion by pancreatic beta cells, which can be useful in the treatment of type 2 diabetes. NPPB has also been shown to inhibit cancer cell migration and invasion, which can be useful in the treatment of cancer. Additionally, NPPB has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
NPPB has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of chloride channels, which makes it useful for investigating the role of chloride channels in various physiological processes. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of NPPB. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as type 2 diabetes and cancer. Another direction is to investigate its potential use as a research tool for investigating the role of chloride channels in various physiological processes. Additionally, future studies could investigate the potential off-target effects of NPPB and how they can be minimized to improve the accuracy of experimental results.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been extensively studied for its various scientific applications. Its mechanism of action is well understood, and it has been shown to have various biochemical and physiological effects. NPPB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, NPPB is a valuable tool for investigating the role of chloride channels in various physiological processes and has the potential to be a therapeutic agent for the treatment of various diseases.
合成法
NPPB can be synthesized by reacting 4-nitroaniline with 5-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with o-phenylenediamine to obtain NPPB.
特性
IUPAC Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)22-23-18-8-4-5-9-20(18)26(22)21-14-19(24-25-21)15-6-2-1-3-7-15/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEQILWCEBTYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)



![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
